An In-Depth Technical Guide to 3,5-Difluoro-3',4'-dimethoxybenzophenone: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 3,5-Difluoro-3',4'-dimethoxybenzophenone: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-3',4'-dimethoxybenzophenone is a halogenated, methoxy-substituted aromatic ketone belonging to the benzophenone family. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, known for its presence in numerous biologically active natural products and synthetic compounds. The unique substitution pattern of this particular derivative, featuring electron-withdrawing fluorine atoms on one phenyl ring and electron-donating methoxy groups on the other, suggests a compound with distinct electronic and conformational properties. These characteristics make it an intriguing candidate for investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis, an analysis of its spectral characteristics, and an exploration of its potential therapeutic applications based on the established bioactivity of structurally related molecules.
Chemical Identity and Physicochemical Properties
3,5-Difluoro-3',4'-dimethoxybenzophenone is identified by the CAS number 844885-19-4.[1] While specific, experimentally determined physicochemical properties for this exact compound are not extensively reported in publicly available literature, we can infer its likely characteristics based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 3,5-Difluoro-3',4'-dimethoxybenzophenone
| Property | Value (Predicted/Inferred) | Justification/Source |
| Molecular Formula | C₁₅H₁₂F₂O₃ | Based on structure |
| Molecular Weight | 278.25 g/mol | Based on structure |
| Appearance | White to off-white crystalline solid | Typical for benzophenone derivatives |
| Melting Point | Not available. Likely in the range of 100-150 °C. | Based on melting points of similar substituted benzophenones. |
| Boiling Point | Not available. Expected to be >300 °C. | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, DMSO). | The aromatic and hydrophobic nature of the molecule, coupled with the presence of polar groups, dictates this solubility profile. |
| CAS Number | 844885-19-4 | [1] |
Synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone
The most direct and industrially scalable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 1,3-difluorobenzene and 3,4-dimethoxybenzoyl chloride as the key starting materials. 1,3-difluorobenzene serves as the nucleophilic aromatic component, and 3,4-dimethoxybenzoyl chloride provides the electrophilic acylium ion precursor.
Caption: Retrosynthetic analysis of 3,5-Difluoro-3',4'-dimethoxybenzophenone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a robust, self-validating system for the synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
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1,3-Difluorobenzene
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3,4-Dimethoxybenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
Instrumentation:
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Round-bottom flask with a magnetic stirrer
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Reflux condenser
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Addition funnel
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Inert gas (nitrogen or argon) supply
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Ice bath
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Rotary evaporator
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Separatory funnel
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Standard laboratory glassware
Step-by-Step Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Causality: Anhydrous conditions are critical as aluminum chloride reacts violently with water, which would also quench the reaction. The inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0°C controls the initial exothermic reaction upon addition of the acyl chloride.
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Formation of the Acylium Ion Complex: Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred AlCl₃ suspension via the addition funnel. Stir the mixture at 0 °C for 30 minutes.
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Causality: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen and the chlorine of the acyl chloride, facilitating the departure of the chloride to form a highly electrophilic acylium ion-AlCl₄⁻ complex.
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Electrophilic Aromatic Substitution: Add 1,3-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Causality: The electron-rich 1,3-difluorobenzene acts as a nucleophile, attacking the acylium ion. The fluorine atoms are deactivating, but the meta-directing effect of the two fluorine atoms ensures acylation at the desired position.
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Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Causality: The addition to ice-cold acid hydrolyzes the aluminum complexes and quenches the reaction. The acid protonates any remaining unreacted starting materials and byproducts, aiding in their separation.
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Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
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Neutralization and Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
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Causality: The NaHCO₃ wash neutralizes any remaining acid. The water and brine washes remove any water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Causality: Chromatography separates the desired product from any unreacted starting materials, byproducts, and regioisomers.
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Caption: Workflow for the synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone.
Spectral Properties
Table 2: Predicted Spectral Data for 3,5-Difluoro-3',4'-dimethoxybenzophenone
| Technique | Predicted Key Signals/Features |
| ¹H NMR | - Two singlets for the two methoxy groups (~3.9 ppm). - A complex multiplet for the aromatic protons of the 3,4-dimethoxyphenyl ring (~6.9-7.5 ppm). - A triplet and a doublet of triplets for the aromatic protons of the 3,5-difluorophenyl ring (~7.0-7.3 ppm). |
| ¹³C NMR | - Two signals for the methoxy carbons (~56 ppm). - A signal for the carbonyl carbon (~195 ppm). - Multiple signals in the aromatic region (110-165 ppm), with characteristic C-F coupling for the carbons of the difluorophenyl ring. |
| IR Spectroscopy | - A strong C=O stretching band (~1650-1670 cm⁻¹). - C-O stretching bands for the methoxy groups (~1250 cm⁻¹ and ~1020 cm⁻¹). - C-F stretching bands (~1100-1300 cm⁻¹). - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 278.07. - Characteristic fragmentation patterns including loss of methoxy groups and cleavage at the carbonyl group. |
Potential Applications in Drug Discovery
The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The incorporation of fluorine and methoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Rationale for Biological Interest
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Fluorine Substitution: The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.
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Methoxy Substitution: Methoxy groups can act as hydrogen bond acceptors and their positioning on the aromatic ring can influence the overall conformation and electronic properties of the molecule, which are critical for receptor binding.
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Combined Effect: The interplay between the electron-withdrawing difluoro-substituted ring and the electron-donating dimethoxy-substituted ring creates a molecule with a significant dipole moment and specific electronic distribution, which can be exploited for targeted drug design.
Potential Therapeutic Areas
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Oncology: Many fluorinated and methoxy-substituted benzophenones have demonstrated potent cytotoxic activity against various cancer cell lines.[2] These compounds can induce apoptosis and arrest the cell cycle in cancer cells.
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Neurodegenerative Diseases: Some benzophenone derivatives have been investigated as multi-target agents for Alzheimer's disease, showing inhibitory activity against β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as antioxidant properties.[3]
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Antimicrobial Agents: The benzophenone scaffold has been explored for the development of novel antibacterial and antifungal agents.
Caption: Potential therapeutic applications of 3,5-Difluoro-3',4'-dimethoxybenzophenone.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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First Aid Measures:
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In case of skin contact: Wash off immediately with plenty of soap and water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
3,5-Difluoro-3',4'-dimethoxybenzophenone represents a promising, yet underexplored, molecule at the intersection of medicinal chemistry and materials science. Its synthesis is readily achievable through established synthetic methodologies like the Friedel-Crafts acylation. The unique electronic properties conferred by its substitution pattern make it a compelling candidate for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. Further investigation into its biological activities and physicochemical properties is warranted to fully elucidate its potential. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this intriguing benzophenone derivative.
References
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ResearchGate. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti‐Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. Available at: [Link]
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SpectraBase. (n.d.). 3,5-Difluoro-3',4',5'-trimethoxybenzophenone. Available at: [Link]
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PubMed. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. Available at: [Link]
Sources
- 1. 3,5-DIFLUORO-3',4'-DIMETHOXYBENZOPHENONE | 844885-19-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]

